molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

Butane-2,3-diyl diacetate

Cat. No. B075507
CAS RN: 1114-92-7
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05104503

Procedure details

A stream of hydrogen was used to transfer 5.3 mL (4.8 g) of ethyl acetate into the 16-lamp photoreactor. After irradiation for 20 h at 45° C., 1.8 g of the title product were obtained. The product was identified by comparison with the authentic compound made by hydrodimerizing vinyl acetate in the 4-lamp reactor at 25° C. to give 0.9 g of the product (52% yield) after the C--Hα to the --CO2 group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([O:6][CH2:7][CH3:8])(=[O:5])[CH3:4]>>[C:3]([O:6][CH:7]([CH:7]([O:6][C:3](=[O:5])[CH3:4])[CH3:8])[CH3:8])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After irradiation for 20 h at 45° C.
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)C(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.